
3,7,8-Trimethoxy-1,2-dihydronaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7,8-Trimethoxy-1,2-dihydronaphthalene is an organic compound with the molecular formula C13H16O3 It is a derivative of naphthalene, characterized by the presence of three methoxy groups at positions 3, 7, and 8, and a dihydro group at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7,8-Trimethoxy-1,2-dihydronaphthalene can be achieved through several synthetic routes. One common method involves the methylation of 1,2-dihydronaphthalene derivatives. The reaction typically employs methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate. The reaction conditions often include refluxing the mixture in an appropriate solvent such as acetone or dimethylformamide (DMF) to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale methylation processes using continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3,7,8-Trimethoxy-1,2-dihydronaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the dihydro group to a fully saturated naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under controlled conditions.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Conversion to fully saturated naphthalene derivatives.
Substitution: Introduction of halogen, nitro, or other functional groups at specific positions on the aromatic ring.
Scientific Research Applications
3,7,8-Trimethoxy-1,2-dihydronaphthalene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,7,8-Trimethoxy-1,2-dihydronaphthalene involves its interaction with molecular targets and pathways within biological systems. The compound’s methoxy groups and aromatic structure allow it to interact with enzymes, receptors, and other biomolecules, potentially leading to various biological effects. For example, its interaction with cellular enzymes may result in the inhibition of specific metabolic pathways, contributing to its antimicrobial or anticancer activities.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Trimethoxybenzene: Similar in having three methoxy groups but differs in the core aromatic structure.
3,4,5-Trimethoxyphenethylamine: Contains three methoxy groups and an ethylamine side chain, differing in both structure and function.
6,8-Dihydroxy-1,2,7-trimethoxy-3-methylanthraquinone: Another methoxy-substituted aromatic compound with different functional groups and biological activities.
Uniqueness
3,7,8-Trimethoxy-1,2-dihydronaphthalene is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
111819-13-7 |
|---|---|
Molecular Formula |
C13H16O3 |
Molecular Weight |
220.26 g/mol |
IUPAC Name |
3,7,8-trimethoxy-1,2-dihydronaphthalene |
InChI |
InChI=1S/C13H16O3/c1-14-10-5-6-11-9(8-10)4-7-12(15-2)13(11)16-3/h4,7-8H,5-6H2,1-3H3 |
InChI Key |
LEFFKLVOBKTMEC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(CC1)C(=C(C=C2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


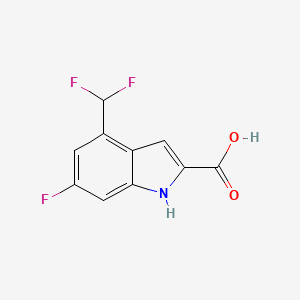
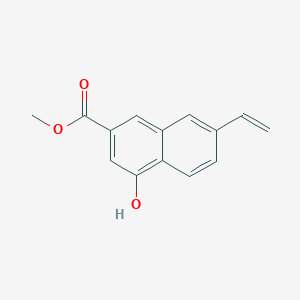
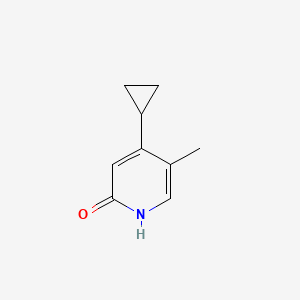

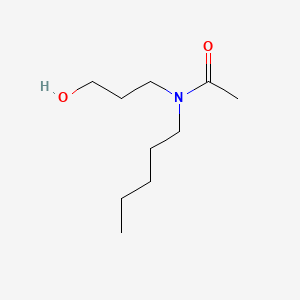
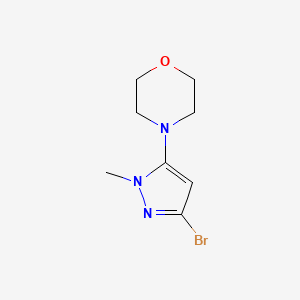
![Propan-1,3-dioic acid, di[3-methylbutyl] ester](/img/structure/B13930441.png)
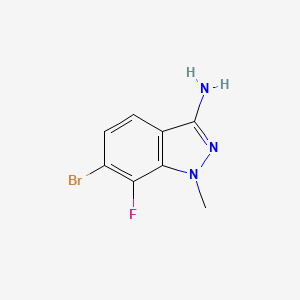
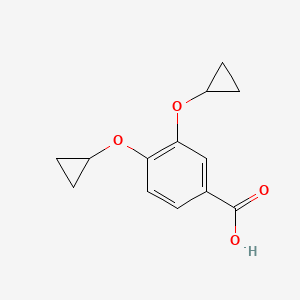
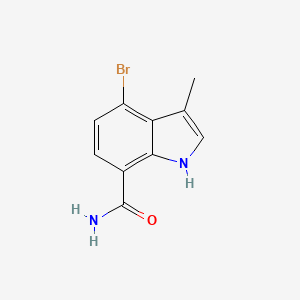
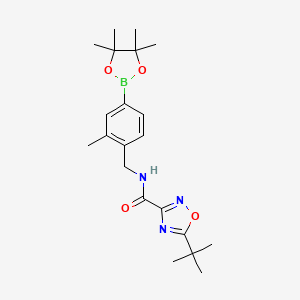
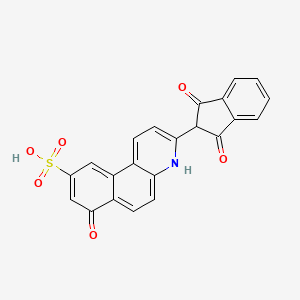
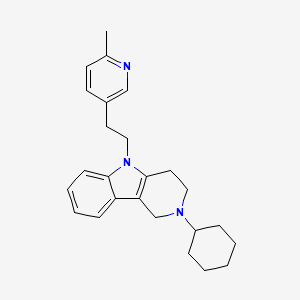
![N-(4-methoxyphenyl)-4-(6-(tetrahydro-2H-pyran-4-ylamino)imidazo[1,2-b]pyridazin-3-yl)benzamide](/img/structure/B13930505.png)
